molecular formula C9H7F3N2 B12073161 1-Methyl-6-trifluoromethylbenzimidazole CAS No. 397869-98-6

1-Methyl-6-trifluoromethylbenzimidazole

Cat. No.: B12073161
CAS No.: 397869-98-6
M. Wt: 200.16 g/mol
InChI Key: MTNAAYOIBPKZRO-UHFFFAOYSA-N
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Description

1-Methyl-6-trifluoromethylbenzimidazole is a heterocyclic aromatic organic compound It features a benzimidazole core substituted with a methyl group at the first position and a trifluoromethyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-trifluoromethylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a suitable aldehyde or acid derivative. For instance, the reaction of o-phenylenediamine with trifluoroacetic acid or its derivatives under acidic conditions can yield the desired benzimidazole compound. Another method involves the cyclization of N-(trifluoromethyl)aniline derivatives with formic acid or other formylating agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Condensation Reaction: Using o-phenylenediamine and trifluoroacetic acid derivatives.

    Cyclization: Employing formic acid or other cyclizing agents.

    Purification: Utilizing techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-trifluoromethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation Products: Benzimidazole oxides.

    Reduction Products: Reduced benzimidazole derivatives.

    Substitution Products: Nucleophile-substituted benzimidazole derivatives.

Scientific Research Applications

1-Methyl-6-trifluoromethylbenzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Methyl-6-trifluoromethylbenzimidazole varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability.

Comparison with Similar Compounds

1-Methyl-6-trifluoromethylbenzimidazole can be compared with other benzimidazole derivatives, such as:

    1-Methylbenzimidazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    6-Trifluoromethylbenzimidazole: Lacks the methyl group, which can affect its biological activity and solubility.

    1,2-Dimethylbenzimidazole: Contains an additional methyl group, leading to variations in its chemical behavior and applications.

The presence of both the methyl and trifluoromethyl groups in this compound makes it unique, offering a balance of chemical stability, reactivity, and potential biological activity.

Properties

CAS No.

397869-98-6

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

1-methyl-6-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C9H7F3N2/c1-14-5-13-7-3-2-6(4-8(7)14)9(10,11)12/h2-5H,1H3

InChI Key

MTNAAYOIBPKZRO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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